Crystallographic Fragment Hit Validation: Binding to Zika Virus NS2B-NS3 Protease S1 Pocket
Among 1,076 fragments screened in a crystallographic campaign against Zika virus NS2B-NS3 protease, 3-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (coded Z2509342103) was one of 48 binders that yielded a high-resolution co-crystal structure (PDB 7H2P, 1.452 Å) [1]. The compound binds unambiguously to the S1 pocket of the protease active site, with electron density supporting the (8S)-3-methyl configuration [2]. In contrast, the unsubstituted parent 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is not reported among the 48 validated binders in this screen, indicating that the 3-methyl group contributes critically to binding-site recognition. The ligand fit quality metrics for the target compound in chain A show a real-space correlation coefficient (RSCC) of 0.845 and a real-space R-factor (RSR) of 0.129, confirming the reliability of the bound pose [2].
| Evidence Dimension | Crystallographic fragment hit validation status in ZIKV NS2B-NS3 protease screening (1,076 fragments) |
|---|---|
| Target Compound Data | Confirmed binder; co-crystal structure solved (PDB 7H2P, 1.452 Å); RSCC = 0.845, RSR = 0.129; binds S1 pocket |
| Comparator Or Baseline | Unsubstituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine: Not reported among 48 binders; no co-crystal structure available in this system |
| Quantified Difference | Target compound is a validated hit vs. unsubstituted parent not validated; target compound has structural binding data vs. none for parent |
| Conditions | Crystallographic fragment screening using co-expressed ZIKV NS2B-NS3 protease; PanDDA analysis; Diamond Light Source I04-1 beamline; fragment concentration ~10-20 mM in DMSO |
Why This Matters
For researchers initiating a fragment-to-lead campaign against flavivirus proteases, the availability of a co-crystal structure provides immediate structure-based design vectors that are absent for the unsubstituted analog, reducing the time to first lead optimization cycle.
- [1] Ni, X.; Godoy, A. S.; Marples, P. G.; Fairhead, M.; Balcomb, B. H.; Ferla, M. P.; Tomlinson, C. W. E.; Wang, S.; Giroud, C.; Aschenbrenner, J. C.; et al. Crystallographic Fragment Screening Delivers Diverse Chemical Scaffolds for Zika Virus NS2B-NS3 Protease Inhibitor Development. bioRxiv 2024. DOI: 10.1101/2024.04.29.591502. View Source
- [2] RCSB PDB Ligand Validation Report for A1AKA in PDB entry 7H2P. Best-fitted instance: chain A, residue 101; RSCC = 0.845; RSR = 0.129. https://www.rcsb.org/ligand-validation/7h2p/A1AKA View Source
